6-amino-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
Description
6-amino-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core with amino, methyl, and phenyl substituents. It has garnered significant interest in scientific research due to its potential biological activities and applications in various fields.
Properties
IUPAC Name |
6-amino-1,3-dimethyl-5-phenylpyrrolo[3,4-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-16-10-8-18(15)12(9-6-4-3-5-7-9)11(10)13(19)17(2)14(16)20/h3-8H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISJRPVWQCBFPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione typically involves multi-step reactions. One common method includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (250°C) in a mixture of diphenyl oxide and biphenyl . Another approach involves the use of acyl (bromo)acetylenes and propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
6-amino-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and phenyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like hydroxylamine .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
6-amino-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-amino-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione involves its interaction with specific molecular targets. For instance, it can inhibit cyclin-dependent kinase 2 (CDK2) by binding to the active site, thereby blocking the enzyme’s activity and affecting cell cycle progression . This inhibition is crucial for its potential anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure and is also studied for its kinase inhibitory properties.
Pyrrolopyrazine: Contains a pyrrole and pyrazine ring, exhibiting various biological activities such as antimicrobial and antitumor effects.
Pyrido[2,3-d]pyrimidine: Another related compound with applications in medicinal chemistry.
Uniqueness
6-amino-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
